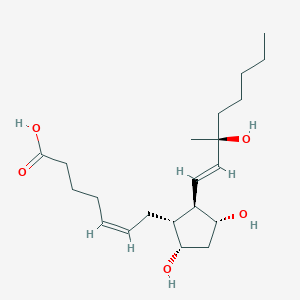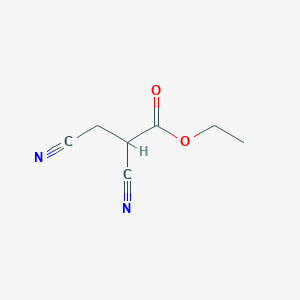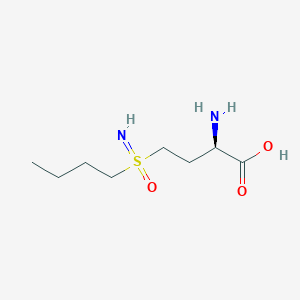
Carboprost
Vue d'ensemble
Description
Applications De Recherche Scientifique
Carboprost has several scientific research applications:
Mécanisme D'action
Target of Action
Carboprost is a synthetic analogue of naturally occurring prostaglandin F2α . Its primary target is the prostaglandin E2 receptor located in the uterus .
Mode of Action
This compound binds to the prostaglandin E2 receptor, causing myometrial contractions . This interaction leads to the induction of labor or the expulsion of the placenta .
Biochemical Pathways
This compound, being a prostaglandin analogue, is involved in the prostaglandin-mediated signaling pathway . Prostaglandins are eicosanoids, which are signaling molecules that regulate a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots .
Pharmacokinetics
This compound is rapidly absorbed following intramuscular administration, with peak plasma concentrations attained in 20–30 minutes . It undergoes metabolism via omega-oxidation . The majority of the drug (83%) is excreted in the urine, mainly as metabolites .
Result of Action
The binding of this compound to the prostaglandin E2 receptor and the subsequent myometrial contractions result in the expulsion of the products of conception, making it effective for inducing abortion between the 13th and 20th weeks of gestation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is contraindicated in severe cardiovascular, renal, and hepatic disease . It is also contraindicated in acute pelvic inflammatory disease . The drug must be refrigerated at a temperature between 2 – 8 degrees Celsius , indicating that its stability and efficacy can be affected by temperature.
Analyse Biochimique
Biochemical Properties
Carboprost plays a significant role in biochemical reactions. It binds the prostaglandin E2 receptor, causing myometrial contractions . This interaction induces labor or expels the placenta .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing myometrial contractions . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the prostaglandin E2 receptor . This binding interaction triggers a series of events leading to myometrial contractions, which can result in the induction of labor or the expulsion of the placenta .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interaction with the prostaglandin E2 receptor
Méthodes De Préparation
Le Carboprost est synthétisé par une série de réactions chimiques à partir de la lactone de Corey. La voie de synthèse comprend la réaction de la lactone de Corey avec le réactif de Grignard méthylique ou le triméthylaluminium, suivie de transformations standard et de la séparation des diastéréoisomères pour obtenir le produit final . Les méthodes de production industrielle se concentrent sur l'optimisation de ces réactions pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le Carboprost subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle présents dans la molécule.
Substitution : La molécule peut subir des réactions de substitution à diverses positions, en particulier au niveau des groupes hydroxyle.
Les réactifs couramment utilisés dans ces réactions comprennent les réactifs de Grignard, les agents oxydants comme le permanganate de potassium et les agents réducteurs tels que l'hydrure de lithium et d'aluminium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Médecine : Il est utilisé pour gérer les hémorragies post-partum et pour induire l'avortement au deuxième trimestre
Mécanisme d'action
Le this compound exerce ses effets en se liant au récepteur de la prostaglandine F2α, provoquant des contractions myométriales similaires aux contractions du travail à la fin d'une grossesse à terme . Cette action aide à l'expulsion du placenta ou du fœtus. Les cibles moléculaires comprennent le récepteur de la prostaglandine E2, et les voies impliquées sont liées à l'induction du travail et à l'hémostase au niveau du site de la placentation .
Comparaison Avec Des Composés Similaires
Le Carboprost est comparé à d'autres analogues des prostaglandines tels que :
Misoprostol : Utilisé pour l'avortement, la maturation du col et la prévention des ulcères induits par les AINS.
Mifépristone : Utilisé pour l'avortement et le syndrome de Cushing.
Dinoprost (PGF2α) : Une prostaglandine naturelle utilisée à des fins similaires, mais avec une demi-vie plus courte.
Le this compound est unique en raison de sa méthylation en position C-15, qui empêche le métabolisme rapide et prolonge sa durée d'action .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKPYFALUEJCK-IIELGFQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022739 | |
| Record name | Carboprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35700-23-3, 59286-19-0 | |
| Record name | Carboprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboprost [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Methyl-pgf2-alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059286190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B5032XT6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)



![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)
![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)





![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)


